Fmoc-6-chloro D-Tryptophan
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Overview
Description
Fmoc-6-chloro D-Tryptophan: is a derivative of tryptophan, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 6-position of the indole ring. This compound is primarily used in peptide synthesis and research due to its unique properties and reactivity .
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-6-chloro D-Tryptophan is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the study of protein structure and function by incorporating it into peptides.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry:
Mechanism of Action
Target of Action
Fmoc-6-chloro D-Tryptophan is primarily used for the preparation of acyltryptophanols . These compounds act as antagonists of Follicle Stimulating Hormone (FSH) , a hormone that plays a crucial role in the reproductive system.
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of Fmoc-6-chloro D-Tryptophan involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a resin-bound peptide chain, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Substituted Indoles: Products formed from nucleophilic substitution reactions on the indole ring.
Oxidized or Reduced Indoles: Products from oxidation or reduction reactions.
Comparison with Similar Compounds
Fmoc-Tryptophan: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Boc-6-chloro D-Tryptophan: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.
Uniqueness:
Properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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